4-(4-Ethoxyphenoxy)aniline hydrochloride
Description
4-(4-Ethoxyphenoxy)aniline hydrochloride (CAS 51690-67-6) is a substituted aniline hydrochloride derivative featuring a para-ethoxyphenoxy group attached to the aniline ring. This compound is primarily utilized in industrial applications, as indicated by its availability in 99% purity and packaging in 25 kg cardboard drums . The compound’s structure combines an ethoxyphenoxy moiety with a protonated aniline group, which may influence its solubility, crystallinity, and reactivity compared to simpler aniline derivatives.
Properties
IUPAC Name |
4-(4-ethoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13;/h3-10H,2,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIGNYAEASJHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenoxy)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyphenol and 4-nitrochlorobenzene.
Etherification: 4-ethoxyphenol undergoes etherification with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate, resulting in the formation of 4-(4-ethoxyphenoxy)nitrobenzene.
Reduction: The nitro group in 4-(4-ethoxyphenoxy)nitrobenzene is then reduced to an amine group using a reducing agent like iron powder and hydrochloric acid, yielding 4-(4-ethoxyphenoxy)aniline.
Formation of Hydrochloride Salt: Finally, 4-(4-ethoxyphenoxy)aniline is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the etherification and reduction steps.
Purification: Employing techniques such as recrystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced under specific conditions to modify the aniline group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(4-Ethoxyphenoxy)aniline hydrochloride is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Ethoxyphenoxy)aniline hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or proteins, potentially inhibiting their activity.
Pathways: Modulation of biochemical pathways, affecting cellular processes such as signal transduction or metabolic reactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |
|---|---|---|---|---|
| 4-(4-Ethoxyphenoxy)aniline hydrochloride | C₁₄H₁₆ClNO₃* | 289.74 (calculated) | 4-Ethoxyphenoxy, NH₃⁺Cl⁻ | Biphenoxy ether, protonated amine |
| 4-Ethoxyanilinium chloride | C₈H₁₂ClNO | 181.64 | 4-Ethoxy, NH₃⁺Cl⁻ | Single ethoxy group, hydrogen bonding |
| 3-Chloro-4-Ethoxyaniline Hydrochloride | C₈H₁₁Cl₂NO | 208.09 | 3-Chloro, 4-Ethoxy, NH₃⁺Cl⁻ | Halogen and alkoxy substituents |
| 4-(Methylsulfonyl)aniline hydrochloride | C₇H₁₀ClNO₂S | 207.67 | 4-Methylsulfonyl, NH₃⁺Cl⁻ | Polar sulfonyl group |
| 4-(Trifluoromethyl)aniline hydrochloride | C₇H₇ClF₃N | 197.59 | 4-Trifluoromethyl, NH₃⁺Cl⁻ | Electron-withdrawing CF₃ group |
| 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride | C₁₀H₁₅Cl₂NO | 224.14 | 4-Chloro, N-ethoxyethyl | Bulky N-substituent |
Functional Group Impact on Properties
- Alkoxy Groups (e.g., Ethoxy, Methoxyethoxy): Enhance solubility in polar organic solvents (e.g., THF, ethanol) and influence crystal packing via C–H···π interactions .
- Sulfonyl/Trifluoromethyl Groups : Boost electrophilicity and metabolic stability, making them valuable in drug design .
Research Findings
- Crystallography : Asymmetric units in 4-Ethoxyanilinium chloride feature planar cations and Cl⁻ anions linked via N–H···Cl hydrogen bonds, forming chains along the a-axis .
- HPLC Validation : Compounds like 3-Chloro-4-Ethoxyaniline Hydrochloride were confirmed against authentic samples using HPLC, ensuring synthetic accuracy .
Biological Activity
4-(4-Ethoxyphenoxy)aniline hydrochloride is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Name : this compound
- CAS Number : 6889-04-9
- Molecular Formula : C16H18ClN2O2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to exert its effects through:
- Nitrosation Reactions : The nitroso group can interact with biological macromolecules, potentially leading to mutagenic effects.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, impacting cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains. For instance, it showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | 32 | 64 |
| Staphylococcus aureus | 64 | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study on various cancer cell lines, it demonstrated IC50 values ranging from 25 to 682 nm, indicating promising antiproliferative activity.
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 250 | Cell cycle arrest |
| MCF-7 (breast cancer) | 300 | Apoptosis |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several derivatives of aniline compounds, including this compound. The results indicated that the compound effectively inhibited growth in both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Anticancer Research : In a series of experiments assessing the anticancer properties of aniline derivatives, it was found that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential for development as an anticancer drug .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
